A Technical Guide to the Synthesis and Characterization of Phenothiazine, 10-acetyl-, 5-oxide
A Technical Guide to the Synthesis and Characterization of Phenothiazine, 10-acetyl-, 5-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthesis
The synthesis of Phenothiazine, 10-acetyl-, 5-oxide is typically achieved via a two-step process. The first step involves the N-acetylation of the phenothiazine starting material, followed by a selective oxidation of the sulfide to a sulfoxide.
Synthetic Pathway
The overall logical workflow for the synthesis is illustrated below.
Caption: Synthesis workflow for Phenothiazine, 10-acetyl-, 5-oxide.
Experimental Protocols
Step 1: Synthesis of 10-Acetylphenothiazine (Intermediate)
This procedure is based on established methods for the N-acylation of phenothiazine.[1]
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Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenothiazine.
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Solvent Addition: Add a suitable solvent, such as toluene.
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Acylation: Slowly add acetyl chloride to the stirred suspension. An inert atmosphere (e.g., nitrogen or argon) is recommended.
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Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
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Work-up: After cooling, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and HCl byproduct.
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Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 10-acetylphenothiazine can be purified by recrystallization.
Step 2: Synthesis of Phenothiazine, 10-acetyl-, 5-oxide (Final Product)
This protocol is adapted from the method described by Gilman and Nelson (1953).[2]
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Dissolution: In a 1-liter round-bottom flask, dissolve 5 g (0.021 mole) of 10-acetylphenothiazine in 500 ml of ethanol.
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Oxidation: Add 60 ml of 30% hydrogen peroxide to the solution.
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Reflux: Heat the solution to reflux and maintain for 5 hours.
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Additional Reagent: Add another 20 ml of 30% hydrogen peroxide and continue refluxing for an additional 30 minutes.
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Crystallization: Allow the solution to stand at room temperature for several hours.
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Isolation: Remove approximately 450 ml of the solvent by distillation. Add water to the residual solution to precipitate the product.
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Filtration and Drying: Collect the resulting white solid by filtration, wash with water, and dry. This method yields approximately 4.7 g (88%) of Phenothiazine, 10-acetyl-, 5-oxide.[2]
Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. This involves analyzing its physicochemical properties, crystal structure, and spectroscopic data.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Physicochemical and Spectrometric Data
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂S | [3] |
| Molecular Weight | 257.31 g/mol | [3] |
| CAS Number | 1217-37-4 | [3] |
| Appearance | White solid | [2] |
| Melting Point | 169-170 °C | [2] |
Mass Spectrometry (GC-MS) The mass spectrum provides information about the molecular weight and fragmentation pattern.
| Parameter | Value | Source |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Top Peak (m/z) | 198 | [3] |
| 2nd Highest (m/z) | 199 | [3] |
Crystallographic Data
Single-crystal X-ray diffraction provides definitive proof of structure and detailed geometric information. The compound was crystallized by slow evaporation from an ethanol solution.[4]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| a (Å) | 8.1244 (1) | [4] |
| b (Å) | 14.1787 (2) | [4] |
| c (Å) | 10.7576 (1) | [4] |
| β (°) ** | 100.963 (1) | [4] |
| Volume (ų) ** | 1216.59 (3) | [4] |
| Z | 4 | [4] |
| Radiation | Mo Kα | [4] |
| Temperature | 296 K | [4] |
| Final R-factor | R[F² > 2σ(F²)] = 0.046 | [4] |
Structural Insight: The crystal structure reveals that the sulfoxide oxygen atom is disordered over two sites, reflecting a partial inversion at the tetrahedral sulfur atom. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between aromatic rings.[4]
Spectroscopic Characterization Protocols
Infrared (IR) Spectroscopy
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Protocol: IR spectra can be recorded on an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard range (e.g., 4000–400 cm⁻¹).
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Expected Data: While a specific experimental spectrum was not found in the literature, key characteristic absorption bands can be predicted:
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C=O Stretch (Amide): A strong absorption is expected in the region of 1670-1690 cm⁻¹ , characteristic of the acetyl group attached to the nitrogen.
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S=O Stretch (Sulfoxide): A strong absorption is expected around 1030-1070 cm⁻¹ .
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Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹ .
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Aliphatic C-H Stretch: Peaks from the methyl group are expected just below 3000 cm⁻¹ .
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Aromatic C=C Bending: Multiple bands will appear in the 1600-1450 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
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Expected ¹H NMR Data:
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Aromatic Protons: A complex multiplet pattern is expected in the aromatic region, typically between 7.0-8.0 ppm , integrating to 8 protons. The introduction of the electron-withdrawing sulfoxide group will likely shift the adjacent protons further downfield compared to the 10-acetylphenothiazine precursor.
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Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group (CH₃) is expected, likely in the 2.0-2.5 ppm region.
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Expected ¹³C NMR Data:
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Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region, typically around 168-172 ppm .
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Aromatic Carbons: Multiple signals are expected in the 115-145 ppm range. The carbons directly bonded to the nitrogen and sulfur atoms will have distinct chemical shifts influenced by the heteroatoms and their oxidation state.
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Methyl Carbon: A signal for the acetyl methyl carbon is expected in the upfield region, typically around 20-25 ppm .
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Conclusion
This guide details a robust and high-yield synthesis for Phenothiazine, 10-acetyl-, 5-oxide from commercially available starting materials. The characterization data, particularly from single-crystal X-ray diffraction, unambiguously confirms the molecular structure of the target compound. While specific NMR and IR spectra are not currently published, the expected chemical shifts and absorption frequencies have been outlined to aid researchers in the verification of their synthesized products. The protocols and data compiled herein serve as a valuable resource for professionals engaged in the synthesis and development of novel phenothiazine-based compounds.
